Thieno[3,2-D]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound has garnered interest in medicinal chemistry due to its biological activities, particularly as an inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) enzyme, which plays a significant role in epigenetic regulation and cancer progression.
Thieno[3,2-D]pyrimidine-7-carboxylic acid can be sourced from various chemical suppliers and is classified under heterocyclic compounds. Its chemical structure includes a thiophene ring fused to a pyrimidine ring with a carboxylic acid functional group at the 7-position, contributing to its reactivity and biological activity.
The synthesis of thieno[3,2-D]pyrimidine-7-carboxylic acid typically involves cyclization reactions. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often require heating in the presence of a primary amine to facilitate the formation of the desired compound .
In industrial settings, large-scale synthesis may employ optimized reaction conditions to enhance yield and purity. Alternative synthetic routes have also been explored, including palladium-catalyzed carbonylation reactions that yield various substituted derivatives .
The molecular formula for thieno[3,2-D]pyrimidine-7-carboxylic acid is C_8H_6N_2O_2S. Its structure features a thiophene ring fused to a pyrimidine ring with a carboxylic acid group. The compound's three-dimensional conformation plays a crucial role in its biological activity.
Key structural data:
Thieno[3,2-D]pyrimidine-7-carboxylic acid participates in several types of chemical reactions:
The specific products formed depend on the reagents and conditions employed during these reactions .
Thieno[3,2-D]pyrimidine-7-carboxylic acid primarily acts as an inhibitor of EZH2, which is part of the Polycomb Repressive Complex 2 (PRC2). By inhibiting EZH2, this compound disrupts gene silencing pathways associated with cancer progression. The interaction leads to significant cellular effects, including changes in lymphoma cell morphology, induction of apoptosis in a concentration-dependent manner, and inhibition of cell migration .
The inhibition of EZH2 by thieno[3,2-D]pyrimidine-7-carboxylic acid affects various biochemical pathways related to gene expression and cellular proliferation. This mechanism underscores its potential therapeutic applications in oncology.
Thieno[3,2-D]pyrimidine-7-carboxylic acid exhibits reactivity typical of carboxylic acids and heterocycles. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound for further chemical modifications.
Thieno[3,2-D]pyrimidine-7-carboxylic acid has significant applications in medicinal chemistry as an EZH2 inhibitor. Its derivatives are being explored for their potential as anticancer agents due to their ability to modulate epigenetic regulation. Research has demonstrated promising antiproliferative activities against various cancer cell lines, making this compound a valuable candidate for drug development aimed at treating malignancies associated with aberrant EZH2 activity .
The compound is formally named thieno[3,2-d]pyrimidine-7-carboxylic acid, reflecting its fused heterocyclic system. The parent structure consists of a pyrimidine ring (positions 1-4) fused with a thiophene ring (positions 5-8) at the [3,2-d] bond, with the carboxylic acid substituent at position 7. Its molecular formula is C₇H₄N₂O₂S (molecular weight: 180.18 g/mol), and it bears the CAS Registry Number 1211596-20-1 [2] [3]. The systematic classification places it within the thienopyrimidine family, a subclass of nitrogen-sulfur heterocycles with documented pharmacological relevance [6] [10].
While single-crystal X-ray diffraction data for thieno[3,2-d]pyrimidine-7-carboxylic acid remains unreported in the provided sources, its molecular geometry can be inferred from related structures and synthesis pathways:
Table 1: Key Structural and Physical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₇H₄N₂O₂S |
Molecular Weight | 180.18 g/mol |
Appearance | Pale-yellow to yellow-brown solid |
Storage Conditions | Room temperature, inert atmosphere |
CAS Registry Number | 1211596-20-1 |
Planarity | Fused ring system: Planar |
The molecule exhibits two dominant resonance-driven phenomena:
Nuclear Magnetic Resonance (NMR)¹H and ¹³C NMR data (reported in DMSO-d₆ or CDCl₃) reveal distinct signals attributable to the fused ring and carboxylic acid:
Table 2: ¹³C NMR Chemical Shifts
Carbon Position | δ (ppm) | Assignment Basis |
---|---|---|
C7 (COOH) | 165.5 | Carbonyl carbon |
C3a | 157.2 | Pyrimidine N-adjacent carbon |
C4 | 155.1 | Pyrimidine C=N carbon |
C7a | 141.3 | Ring fusion carbon |
C5 | 130.4 | Thiophene CH |
C2 | 125.8 | Pyrimidine CH |
Infrared (IR) SpectroscopyKey IR absorptions (KBr pellet):
Ultraviolet-Visible (UV-Vis) SpectroscopyIn methanol, the compound exhibits absorption maxima at:
Mass Spectrometry (MS)Electron-impact MS shows a molecular ion peak at m/z 180 [M]⁺ (100% relative abundance), consistent with C₇H₄N₂O₂S. Fragmentation includes:
Table 3: Summary of Spectroscopic Techniques
Method | Key Features | Structural Insights |
---|---|---|
¹H NMR | δ 13.14 (s, 1H, COOH); δ 8.25 (s, 1H, H5) | Acidic proton; aromatic CH positions |
¹³C NMR | δ 165.5 (C7); δ 157.2 (C3a) | Carbonyl; pyrimidine C=N |
IR | 1690 cm⁻¹ (C=O); 2500–3300 cm⁻¹ (O-H) | Carboxylic acid dimerization |
UV-Vis | λₘₐₓ 285 nm (π→π*) | Extended conjugation |
MS | m/z 180 [M]⁺; m/z 135 [M–COOH]⁺ | Decarboxylation stability |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3